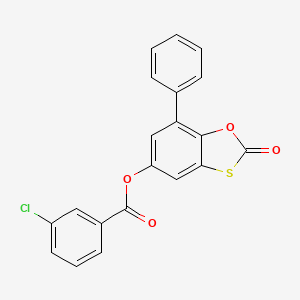![molecular formula C28H21N3O4 B11414933 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11414933.png)
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a unique combination of furan, phenyl, and pyrazole moieties
Preparation Methods
The synthesis of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Groups: The phenyl groups can be introduced via electrophilic aromatic substitution reactions.
Construction of the Pyrazole Ring: The pyrazole ring can be formed through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The compound can be reduced using hydrogenation catalysts to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling catalysts like palladium complexes.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include:
Furan Derivatives: Compounds with furan rings, such as furfural and furan-2-carboxylic acid.
Phenyl Derivatives: Compounds with phenyl groups, such as biphenyl and phenol.
Pyrazole Derivatives: Compounds with pyrazole rings, such as 1H-pyrazole and 3,5-dimethylpyrazole.
The uniqueness of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its combination of these structural motifs, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H21N3O4 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H21N3O4/c32-23-14-5-4-13-22(23)25-24-26(30-29-25)28(33)31(17-21-12-7-15-34-21)27(24)18-8-6-11-20(16-18)35-19-9-2-1-3-10-19/h1-16,27,32H,17H2,(H,29,30) |
InChI Key |
YLWHTIOPGRTVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3CC5=CC=CO5)NN=C4C6=CC=CC=C6O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B11414861.png)

![6,7-dimethyl-1'-(prop-2-en-1-yl)-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11414870.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11414873.png)
![5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11414879.png)
![butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate](/img/structure/B11414882.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(3-hydroxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11414889.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11414908.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B11414910.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B11414919.png)
![4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B11414921.png)

![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11414934.png)
